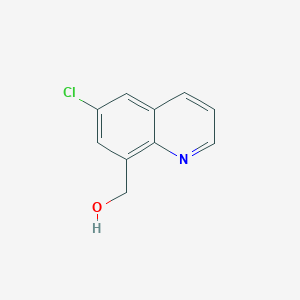

(6-Chloroquinolin-8-yl)methanol

Description

Overview of Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govrsc.org This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgfrontiersin.org The versatility of the quinoline nucleus allows for functionalization at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles. frontiersin.org

Historically, quinoline derivatives have been at the forefront of treating infectious diseases, most notably malaria. researchgate.net However, their therapeutic potential extends far beyond, encompassing anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and even cardiovascular properties. nih.govrsc.orgbenthamdirect.com The ability of the quinoline scaffold to interact with a multitude of biological targets is a key driver of its enduring importance in drug discovery. frontiersin.org Researchers continuously explore new synthetic methodologies to access novel quinoline derivatives and investigate their structure-activity relationships to optimize their therapeutic efficacy. nih.govfrontiersin.org

Rationale for Academic Research on Substituted Methanol (B129727) Derivatives of Chloroquinolines

The introduction of both a chloro and a methanol substituent onto the quinoline core, as seen in (6-Chloroquinolin-8-yl)methanol, provides a strategic combination of functionalities for chemical biology research. The chlorine atom can significantly modulate the electronic properties of the quinoline ring and can also serve as a handle for further synthetic modifications through nucleophilic aromatic substitution reactions. tandfonline.comnih.gov

The methanol group, a primary alcohol, offers a reactive site for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. This versatility allows for the facile introduction of diverse chemical moieties, enabling the exploration of a wide chemical space and the generation of libraries of compounds for biological screening. The presence of the methanol group can also influence the solubility and pharmacokinetic properties of the resulting molecules.

Academic research into substituted methanol derivatives of chloroquinolines is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. For instance, the synthesis of various 2-aryl-4-quinoline(di-n-butylaminomethyl)methanols has been explored for their antimalarial activity. nih.gov The modification of the methanol group is a key strategy in developing new derivatives. For example, mefloquine, a quinoline methanol derivative, has been modified at its methanol-bearing position to create amides and alkyl derivatives in the search for new anti-tuberculosis agents. nih.gov

Furthermore, the chloroquinoline scaffold itself is a well-established pharmacophore. Research has demonstrated that derivatives of 7-chloroquinoline (B30040) exhibit promising antimalarial, anticancer, and antifungal activities. tandfonline.comresearchgate.netresearchgate.net The synthesis of novel chloroquinoline derivatives, including those with a methanol or a related functional group, continues to be an active area of investigation. For example, recent studies have focused on the synthesis of 2-chloroquinoline (B121035) derivatives as potential inhibitors of Mycobacterium tuberculosis. nih.gov The strategic placement of the chloro and methanol groups on the quinoline ring, as in this compound, therefore provides a valuable platform for the design and synthesis of new biologically active compounds.

Detailed Research Findings

The title compound, this compound, possesses the chemical formula C10H8ClNO. Research on a closely related compound, (2-Chloro-6-methylquinolin-3-yl)methanol (C11H10ClNO), reveals a nearly planar molecular structure. nih.gov In its crystalline form, molecules of (2-Chloro-6-methylquinolin-3-yl)methanol are interconnected through O—H⋯O hydrogen bonds, forming C(2) chains. nih.gov These chains are further stabilized by weak C—H⋯π interactions and aromatic π–π stacking. nih.gov

| Compound Name | Chemical Formula | Key Research Finding |

| (2-Chloro-6-methylquinolin-3-yl)methanol | C11H10ClNO | Forms hydrogen-bonded chains in the solid state. nih.gov |

| 7-Chloroquinoline derivatives | Varies | Show antimalarial, anticancer, and antifungal activities. tandfonline.comresearchgate.netresearchgate.net |

| 2-Chloroquinoline derivatives | Varies | Investigated as inhibitors of Mycobacterium tuberculosis. nih.gov |

| Mefloquine derivatives | Varies | Modified to create potential anti-tuberculosis agents. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(6-chloroquinolin-8-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 |

InChI Key |

XHVKBSRBADVXRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloroquinolin 8 Yl Methanol and Its Analogs

Development of Efficient Synthetic Routes to the Core Structure

The construction of the (6-Chloroquinolin-8-yl)methanol core relies on precise and efficient synthetic transformations. Key to this is the ability to introduce functional groups at specific positions on the quinoline (B57606) ring.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of quinolines is paramount for the synthesis of specific isomers like the 6-chloro-8-methanol derivative. Direct C-H functionalization, often catalyzed by transition metals, has emerged as a powerful, atom- and step-economical approach. mdpi.comnih.gov These methods allow for the introduction of various functional groups at nearly all positions of the quinoline ring, which would be challenging to achieve through classical methods. mdpi.com For instance, the use of quinoline N-oxides can direct functionalization to specific sites. Gold-catalyzed C3-H functionalization and Rh(III)-catalyzed C8-allylation of quinoline N-oxides are examples of such regioselective transformations. researchgate.net

Organometallic Approaches, including Lithium-Magnesium and Turbo-Grignard Reagents

Organometallic reagents are indispensable tools in the synthesis of complex organic molecules, including quinoline derivatives. mt.com Organolithium and organomagnesium compounds, in particular, are widely used to form new carbon-carbon bonds. mt.comyoutube.com A significant advancement in this area is the development of "Turbo-Grignard" reagents, which are prepared by adding lithium chloride to a Grignard reagent. chem-station.comrsc.orgrsc.org This addition accelerates the metal-halogen exchange and allows for the preparation of organomagnesium compounds at low temperatures, even in the presence of sensitive functional groups. chem-station.comnih.gov The enhanced reactivity and stability of these reagents make them highly valuable for the synthesis of polyfunctionalized organomagnesium compounds, which can then be used to build complex structures like functionalized quinolines. rsc.org The use of these powerful nucleophiles allows for the introduction of substituents at specific positions of the quinoline ring, a key step in the synthesis of targeted analogs. researchgate.net

Table 1: Comparison of Grignard and Turbo-Grignard Reagents

| Feature | Standard Grignard Reagent | Turbo-Grignard Reagent (i-PrMgCl·LiCl) |

| Composition | RMgX | RMgCl·LiCl |

| Reactivity | Moderate | Enhanced |

| Reaction Temperature | Typically higher | Can be used at low temperatures |

| Functional Group Tolerance | Limited | Broader |

| Key Advantage | Well-established | Accelerates exchange reactions, higher yields |

Reduction-Based Synthesis from Precursor Carbaldehydes (e.g., NaBH4-Mediated)

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding aldehyde, 6-chloroquinoline-8-carbaldehyde. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters and amides. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, which also serves as the proton source for the resulting alkoxide ion. youtube.com This method offers a straightforward and high-yielding route to the desired primary alcohol. masterorganicchemistry.com While NaBH₄ is a mild reagent, for more resistant carbonyls or for different selectivity, other reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, although with less functional group tolerance. youtube.com

Advanced Synthetic Techniques and Conditions

Beyond the core synthesis, advanced methodologies are employed to further modify and diversify the this compound structure, enabling the creation of a wide range of analogs with potentially interesting biological activities.

Mitsunobu Reaction for Selective N-Alkylation with N-Heterocyclic Compounds

The Mitsunobu reaction is a versatile and powerful tool for the selective N-alkylation of heterocyclic compounds. chemicalpapers.comresearchgate.net This reaction allows for the coupling of an alcohol, such as (2-chloroquinolin-3-yl)methanol (B155800) (an analog of the title compound), with a nucleophilic nitrogen atom within a heterocycle under mild, neutral conditions. chemicalpapers.comresearchgate.net The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack. researchgate.net This method has been successfully used to link quinoline moieties to other N-heterocycles like quinazolinones and pyrimidones, providing a pathway to complex, multi-heterocyclic structures. chemicalpapers.com

Click Chemistry Methodologies, including Ultrasound Irradiation Applications

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has been utilized in the synthesis of quinoline-based compounds. organic-chemistry.orgnih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, linking a quinoline unit bearing an azide (B81097) or alkyne to a complementary reaction partner. nih.gov To enhance the efficiency of these reactions, ultrasound irradiation has been employed. nih.gov Sonication can accelerate the reaction rate and improve yields, particularly in heterogeneous systems, by promoting mass transfer and depassivating metal catalyst surfaces. nih.gov This combination of click chemistry and ultrasound provides a rapid and efficient method for the synthesis of diverse quinoline derivatives. nih.govnih.gov

Continuous Flow Synthesis Conditions for Scalable Production

The scalable production of this compound and its analogs is increasingly benefiting from the adoption of continuous flow synthesis. This methodology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.

A notable strategy for the synthesis of related α-chloroketones, which are valuable intermediates, involves the use of transient chloromethyllithium in a continuous flow system. This highly chemoselective method allows for the rapid and efficient synthesis from esters bearing a wide variety of substituents, including (hetero)aromatic, aliphatic, alkynyl, and alkenyl groups. The process is remarkably fast, with reaction times of less than five seconds, and achieves high yields (up to 99%) with a significant throughput of approximately 10.6 g/h. researchgate.net

The setup for such a continuous flow process typically involves the use of micromixers and microtube reactors. For instance, a stainless steel T-shaped micromixer can be used for the initial mixing of reagents, followed by reaction in stainless-steel tubing and quenching in a PEEK T-shaped mixer. researchgate.net This controlled environment minimizes the formation of byproducts and allows for safe handling of reactive intermediates.

While specific data on the continuous flow synthesis of this compound is not extensively detailed in the provided search results, the principles demonstrated in the synthesis of related compounds are directly applicable. The conversion of a carboxylic acid or ester functional group on the quinoline core to the corresponding methanol can be adapted to a flow regime. For example, the reduction of a 6-chloroquinoline-8-carboxylic acid derivative could be performed in a flow reactor using a suitable reducing agent, potentially immobilized on a solid support to simplify purification.

The table below outlines a conceptual continuous flow process for the scalable production of a chloro-substituted quinoline derivative, based on analogous transformations.

Conceptual Continuous Flow Synthesis

| Step | Reagents & Conditions | Equipment | Key Advantages |

|---|---|---|---|

| 1. Reagent Introduction | 6-Chloroquinoline-8-carbonyl derivative solution; Reducing agent solution | Syringe pumps or HPLC pumps | Precise control of stoichiometry and reaction time |

| 2. Mixing | Rapid mixing of reagent streams | T-shaped micromixer (e.g., stainless steel) | Efficient mass transfer, rapid initiation of reaction |

| 3. Reaction | Controlled temperature and residence time | Microtube reactor (e.g., PFA or stainless steel tubing) | Excellent heat transfer, enhanced safety for exothermic reactions |

| 4. Quenching | Introduction of a quenching agent | T-shaped micromixer (e.g., PEEK) | Rapid termination of the reaction, minimizing side reactions |

| 5. In-line Purification (Optional) | Flow-through column with scavenger resin or solid-supported reagent | Packed-bed reactor | Simplified work-up and purification |

| 6. Collection | Continuous collection of the product stream | Fraction collector or collection vessel | Amenable to large-scale, continuous production |

Synthesis of Related Functionalized Chloroquinoline Derivatives for Comparative Academic Investigation

The synthesis of a variety of functionalized chloroquinoline derivatives is crucial for comparative academic studies, allowing for the investigation of structure-activity relationships. The following subsections detail the synthetic routes for several key analogs of this compound.

Synthesis of 8-Methyl-6-chloroquinoline

A common method for the synthesis of 8-methyl-6-chloroquinoline involves the Skraup synthesis. In a typical procedure, 4-chloro-2-methylaniline (B164923) is reacted with glycerol (B35011) in the presence of a dehydrating agent like concentrated sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction mixture is heated, and after workup and purification by flash chromatography, 8-methyl-6-chloroquinoline can be obtained in good yield (e.g., 80%). chemicalbook.com

Synthesis of 6-Chloro-8-vinylquinoline

The synthesis of 6-chloro-8-vinylquinoline can be achieved through various methods. One approach involves a Mannich-type reaction followed by deamination. rsc.org

Synthesis of 2,6-Dichloro-8-methylquinoline

Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride can yield 2,4-dichloro-8-methylquinoline. mdpi.com Further specific chlorination at the 6-position would be required, or starting from a pre-chlorinated aniline (B41778) derivative in a suitable quinoline synthesis.

Synthesis of 6-Chloro-8-(trifluoromethyl)quinoline

The synthesis of quinoline derivatives bearing a trifluoromethyl group can be achieved through various cyclization strategies. nih.govbicbiotech.comchemsynthesis.com For instance, reacting a substituted aniline with a trifluoromethyl-containing building block is a common approach.

Synthesis of (6-Chloro-2-methylquinolin-8-yl)methanol

The synthesis of this derivative would likely start from a 6-chloro-2-methyl-8-substituted quinoline. For example, if the starting material is 6-chloro-2-methylquinoline-8-carboxylic acid, it can be reduced to the corresponding methanol.

Synthesis of (6-Chloro-2-(trifluoromethyl)quinolin-8-yl)methanol

This compound can be synthesized from a corresponding 6-chloro-2-(trifluoromethyl)quinoline-8-carboxylic acid or ester via reduction. The synthesis of the core quinoline structure can be achieved by reacting an appropriately substituted aniline with a trifluoromethyl-containing building block. chemicalbook.com

Synthesis of (2,6-Dichloroquinolin-8-yl)methanol

The synthesis would likely proceed from a 2,6-dichloroquinoline-8-carboxylic acid derivative. The dichloroquinoline core can be synthesized through various methods, including the chlorination of corresponding hydroxyquinolines.

Synthesis of (6-Chloro-2-methoxyquinolin-8-yl)methanol

The synthesis of 6-chloro-2-methoxyquinoline (B2645995) derivatives can be achieved from the corresponding 2-chloroquinoline (B121035) by reaction with sodium methoxide. google.com Subsequent modification at the 8-position, such as reduction of a carboxylic acid, would yield the target methanol.

Synthesis of 6-Chloro-8-iodoquinoline and 8-Bromo-6-chloroquinoline

Halogenated quinolines are important intermediates. 8-Bromo-6-chloroquinoline is a known compound available for further chemical transformations. scbt.com The synthesis of 6-chloro-8-iodoquinoline can be achieved through various iodination methods on the 6-chloroquinoline (B1265530) scaffold.

Synthetic Approaches for Functionalized Chloroquinoline Derivatives

| Compound | Key Synthetic Strategy | Starting Materials (Example) | Reference |

|---|---|---|---|

| 8-Methyl-6-chloroquinoline | Skraup Synthesis | 4-chloro-2-methylaniline, glycerol | chemicalbook.com |

| 6-Chloro-8-vinylquinoline | Mannich reaction and deamination | Substituted aniline, formaldehyde | rsc.org |

| 2,6-Dichloro-8-methylquinoline | Chlorination of hydroxyquinoline | 4-hydroxy-8-methylquinolin-2(1H)-one | mdpi.com |

| 6-Chloro-8-(trifluoromethyl)quinoline | Cyclization with trifluoromethylated building blocks | Substituted anilines, trifluoromethylated ketones/alkynes | nih.govbicbiotech.comchemsynthesis.com |

| (6-Chloro-2-methylquinolin-8-yl)methanol | Reduction of a carboxylic acid | 6-chloro-2-methylquinoline-8-carboxylic acid | |

| (6-Chloro-2-(trifluoromethyl)quinolin-8-yl)methanol | Reduction of a carboxylic acid | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (as a precursor to the quinoline) | chemicalbook.com |

| (2,6-Dichloroquinolin-8-yl)methanol | Reduction of a carboxylic acid | 2,6-dichloroquinoline-8-carboxylic acid | |

| (6-Chloro-2-methoxyquinolin-8-yl)methanol | Nucleophilic substitution and reduction | 2,6-dichloroquinoline, sodium methoxide | google.com |

| 6-Chloro-8-iodoquinoline | Iodination of 6-chloroquinoline | 6-chloroquinoline | |

| 8-Bromo-6-chloroquinoline | - | - | scbt.com |

Spectroscopic and Structural Characterization of 6 Chloroquinolin 8 Yl Methanol and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular framework and electronic characteristics of (6-Chloroquinolin-8-yl)methanol and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. In the case of this compound and its derivatives, NMR studies, often conducted in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveal characteristic chemical shifts (δ) in parts per million (ppm). acs.org

For a derivative of this compound, the ¹H NMR spectrum in Chloroform-d showed distinct peaks corresponding to the protons in the quinoline (B57606) ring system and the methanol (B129727) substituent. rsc.org For instance, signals in the aromatic region (around 7.0-9.0 ppm) are indicative of the quinoline protons, with their specific shifts and coupling constants providing information about their relative positions. The protons of the methanol group typically appear as a singlet or a multiplet at a lower frequency.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline core are influenced by the electronegativity of the nitrogen atom and the chlorine substituent. epa.gov The carbon of the methanol group (CH₂OH) will have a characteristic shift, distinguishing it from the aromatic carbons.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.89 | dd | 4.2, 1.7 |

| H-3 | 7.42 | dd | 8.3, 4.2 |

| H-4 | 8.05 | d | 8.3 |

| H-5 | 7.64 | d | 2.3 |

| H-7 | 7.98 | d | 2.3 |

| CH₂ | 5.10 | s | - |

| OH | 2.50 (broad) | s | - |

Note: This is a representative table based on typical chemical shifts for similar quinoline structures. Actual values may vary based on the specific derivative and experimental conditions.

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150.1 |

| C-3 | 121.5 |

| C-4 | 136.2 |

| C-4a | 128.9 |

| C-5 | 127.8 |

| C-6 | 133.5 |

| C-7 | 126.9 |

| C-8 | 147.3 |

| C-8a | 148.2 |

| CH₂ | 62.5 |

Note: This is a representative table based on typical chemical shifts for similar quinoline structures. Actual values may vary based on the specific derivative and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. acs.org The C-O stretching vibration of the primary alcohol typically appears in the 1000-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring are found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will appear at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

| C=N (quinoline) | 1500-1600 |

| C=C (aromatic) | 1400-1500 |

| C-O (alcohol) | 1000-1100 |

| C-Cl | 600-800 |

Note: This is a representative table. Actual values may vary slightly.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For instance, the calculated mass for a derivative, C₂₂H₁₇ClNO⁺ (M+H)⁺, was found to be 346.0993, with the experimental value being 346.0994, confirming the elemental composition. rsc.org Fragmentation patterns observed in the mass spectrum can also provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Measurement

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives, typically recorded in solvents like methanol or chloroform, shows absorption bands in the ultraviolet and visible regions. researchgate.net These absorptions correspond to π-π* and n-π* electronic transitions within the quinoline ring system. The position and intensity of these bands can be influenced by the solvent polarity and the nature of any substituents on the quinoline ring.

Structural Elucidation through Single-Crystal X-ray Diffraction

Table 4: Representative Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.8091 (17) |

| b (Å) | 4.6387 (5) |

| c (Å) | 14.5098 (11) |

| β (°) | 96.594 (9) |

| Volume (ų) | 990.16 (17) |

| Z | 4 |

Data for (2-Chloro-6-methylquinolin-3-yl)methanol. researchgate.net

Analysis of Intermolecular Interactions in Crystalline States (e.g., Halogen Bonds, Hydrogen Bonds)

The arrangement of molecules in a crystal is governed by various intermolecular interactions. In the crystalline state of this compound and its derivatives, hydrogen bonding is a significant interaction. The hydroxyl group (-OH) of the methanol substituent can act as a hydrogen bond donor, forming O-H···O or O-H···N hydrogen bonds with neighboring molecules. researchgate.netnih.gov These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks in the crystal lattice. researchgate.net

Halogen bonding, an interaction involving the chlorine atom, may also play a role in the crystal packing. The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on adjacent molecules. Additionally, π-π stacking interactions between the aromatic quinoline rings can contribute to the stability of the crystal structure. researchgate.net The study of these non-covalent interactions is crucial for understanding the supramolecular chemistry and physical properties of these compounds. mdpi.com

Computational and Theoretical Investigations of 6 Chloroquinolin 8 Yl Methanol and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure, geometry, and reactivity of (6-Chloroquinolin-8-yl)methanol and its analogs.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. A common approach involves using the B3LYP functional combined with basis sets like 6-311++G(d,p) and 6-31+G(d,p) to achieve a balance between accuracy and computational cost.

These calculations are employed to determine the optimized molecular structure, providing precise information on bond lengths and angles. ekb.eg The theoretical vibrational frequencies can also be calculated and are often scaled to better match experimental data from FTIR and FT-Raman spectroscopy. researchgate.net This combined experimental and theoretical approach allows for a detailed assignment of vibrational modes. researchgate.net The B3LYP method with the 6-311++G(d,p) basis set has been successfully used to study the spectral characteristics and propose vibrational assignments for similar heterocyclic compounds. researchgate.net

Table 1: Common DFT Functionals and Basis Sets in Quinoline (B57606) Research

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. ekb.egresearchgate.netijpbs.com |

| B3LYP | 6-31+G(d,p) | Optimization of ground state molecular geometries. beilstein-journals.org |

| B3PW91 | 6-311G(d,p) | Comparative analysis of electronic and structural properties. nih.gov |

| M06-2X | 6-311++G(d,p) | Studying reaction mechanisms and activation energies. researchgate.net |

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Maps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for identifying electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) regions. nih.gov MEP analysis helps in understanding intermolecular interactions, such as those between a drug and its receptor, and is particularly useful for studying hydrogen bonding. nih.govnih.gov

Key Findings from FMO and MEP Analyses:

Reactivity Prediction: The HOMO-LUMO gap provides insights into the molecule's polarizability and biological activity. nih.gov

Interaction Sites: MEP maps identify the most probable sites for nucleophilic and electrophilic attacks, which is crucial for understanding drug-receptor interactions. nih.govnih.gov

Charge Distribution: The color-coded MEP surface illustrates the distribution of positive and negative potentials, highlighting regions of high and low electron density. researchgate.net

Theoretical Determination of pKa Values and Acidity/Basicity Parameters

Theoretical calculations can be used to predict the pKa values of molecules, which quantify their acidity or basicity. These calculations often involve considering the molecule in different protonation states and calculating the energy difference. Understanding the pKa is essential as the ionization state of a molecule can significantly influence its solubility, membrane permeability, and interaction with biological targets. While direct search results for the theoretical pKa of this compound are not available, DFT methods are generally applicable for such predictions. chemrxiv.org Global reactivity descriptors like electronegativity (χ) and chemical hardness (η) can also be derived from the HOMO and LUMO energies, providing further information about the molecule's reactivity. ekb.eg

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a larger molecule, such as a protein (receptor). These studies are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Receptor Interaction Analysis with Biological Targets

Molecular docking simulations are widely used to investigate the binding of quinoline derivatives to various biological targets. This analysis helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Bacterial Proteins: Quinoline derivatives have been docked against bacterial enzymes like DNA gyrase. For instance, some quinoline-stilbene hybrids have shown good binding affinity with E. coli DNA gyrase B, which correlates with their in vitro antibacterial activity. researchgate.net Imidazoquinoline derivatives have also been studied for their interactions with bacterial proteins to guide the design of new antibiotics. nih.gov

Viral Spike Proteins and Enzymes: The main protease (Mpro or 3CLpro) of viruses like SARS-CoV-2 is a common target for docking studies, as it is crucial for viral replication. nih.gov While specific docking studies of this compound with viral proteins were not found, the general applicability of this method to quinoline-based structures is well-established in the search for antiviral agents.

Enzymes: Quinolone-based compounds have been investigated as inhibitors of various enzymes. For example, quinolone-based hydrazones have been docked against α-amylase, α-glucosidase, and aldose reductase to evaluate their potential as antidiabetic agents. acs.org Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been docked against phosphatidylinositol 3-kinase (PI3Kα) to explore their anticancer potential. mdpi.com

Table 2: Examples of Molecular Docking Targets for Quinoline Analogs

| Target Protein | Organism/Disease | Purpose of Study | Reference |

| DNA Gyrase B | Escherichia coli | Antibacterial activity | researchgate.net |

| SARS-CoV-2 Main Protease (6YNQ) | COVID-19 | Antiviral activity | nih.gov |

| Aldose Reductase | Diabetes | Antidiabetic agent design | acs.org |

| Phosphatidylinositol 3-kinase (PI3Kα) | Cancer | Anticancer agent design | mdpi.com |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Neuroprotective agent design | e-nps.or.kr |

Prediction of Binding Affinities and Conformational Dynamics

Molecular docking studies provide a "docking score" or "binding energy," which is an estimate of the binding affinity between the ligand and the receptor. Lower binding energy values typically indicate a more stable complex. For example, docking of some imidazoquinoline derivatives showed strong binding energy values, suggesting their potential as effective antibacterial agents. nih.gov

Molecular Dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the complex. For instance, MD simulations have been used to confirm the stable binding of quinolone-based hydrazone inhibitors within the active site of aldose reductase over a 100 ns simulation period. acs.org These simulations can also be used to study the stability of ligand-protein complexes in other diseases like Parkinson's. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural properties of compounds with their biological activities. nih.gov For quinoline derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more effective molecules. nih.govwisdomlib.org These models are built by analyzing a series of compounds with known activities and identifying the key molecular descriptors that influence their biological effects. nih.govresearchgate.net

Various machine learning and statistical methods are employed in QSAR to create predictive models. nih.gov For instance, studies on quinoline derivatives have utilized techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) to establish relationships between the compounds' structures and their biological activities against various targets, including viruses and cancer cell lines. researchgate.net The predictive power of these models is evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov A high R² value indicates a strong correlation between the predicted and observed activities. nih.govresearchgate.net

In the context of anticancer activity, QSAR models have been developed for quinoline derivatives to predict their inhibitory effects on targets like P-glycoprotein, which is involved in multidrug resistance. nih.gov These models use 2D and 3D molecular descriptors, which are numerical representations of a molecule's structure, to explain the origin of the observed activity and to design new derivatives with enhanced effects. nih.gov For example, a gradient boosting-based QSAR model for a series of quinoline derivatives showed a high predictive quality with an R² of 95%. nih.gov

Similarly, 3D-QSAR and Hologram QSAR (HQSAR) analyses have been applied to quinoline and quinazoline (B50416) derivatives to understand their activity against the Dengue virus, with models demonstrating good predictability (Q² = 0.83, R² = 0.95). researchgate.net Such studies highlight the importance of specific structural features in determining the biological response, thereby facilitating the design of novel therapeutic agents. nih.gov

| QSAR Application Area | Key Findings | Statistical Significance |

| Anticancer (P-glycoprotein inhibitors) | Identified key molecular descriptors for inhibitory activity. | R² = 95% for a gradient boosting model. nih.gov |

| Antiviral (Dengue virus) | Developed predictive 3D-QSAR and HQSAR models. | HQSAR model: Q² = 0.83, R² = 0.95. researchgate.net |

| Anti-tuberculosis | Guided the design of new potent compounds. | R² = 0.83 for the best model. nih.gov |

In Silico Pharmacokinetic Assessments (Excluding Toxicity Profiles)

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. iapchem.org These computational assessments help in identifying compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. nih.govnih.gov Computational models are widely used to estimate this property. nih.govnih.gov A compound's potential for good intestinal absorption is often classified as poor (<30%), medium (30-70%), or good (>70%). nih.gov For quinoline derivatives, studies have shown that it is possible to predict their oral absorption with a reasonable degree of success. researchgate.net For example, a study on a series of quinoline derivatives reported predicted human oral absorption values ranging from 86.397% to 100%, indicating their potential as orally available drugs. researchgate.net

Computational models for HIA often utilize molecular descriptors that are known to influence a compound's ability to cross the intestinal barrier. nih.govresearchgate.net These models are developed using experimental data from sources like Caco-2 cell permeability assays. nih.govnih.gov While quantitative predictions from these models should be approached with caution, they can provide valuable qualitative assessments with a success rate of around 70%. nih.govnih.gov For instance, a study on 5-Aminoisoquinoline, a related heterocyclic compound, predicted high gastrointestinal absorption. mdpi.com

| Compound/Derivative Class | Predicted Human Intestinal Absorption (%) | Source |

| Quinoline Derivatives | 86.397% - 100% | researchgate.net |

| 5-Aminoisoquinoline | High | mdpi.com |

The metabolic stability of a compound, or its susceptibility to biotransformation, is a key determinant of its pharmacokinetic profile. researchgate.net In silico models are employed to predict how a compound will be metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver. mdpi.comresearchgate.net The prediction of interactions with major CYP isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 is crucial to anticipate potential drug-drug interactions. acs.org

For quinoline-based compounds, computational studies can predict their potential to inhibit or be metabolized by CYP enzymes. acs.orgnih.govnih.gov For example, in silico predictions for a quinoline-containing compound suggested minimal interference with key CYP isoforms, indicating a lower risk of metabolic complications. acs.org The metabolic stability of a compound is often expressed as its in vitro half-life (t½) in human liver microsomes (HLMs). A longer half-life generally indicates greater metabolic stability. mdpi.comresearchgate.net For instance, 5-Aminoisoquinoline was found to be moderately metabolized by HLMs, with an in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg. mdpi.com

| Compound | Predicted CYP Interaction | In Vitro Metabolic Stability (HLM) |

| Quinoline-containing compound | Minimal interference with key CYP isoforms. acs.org | Not specified |

| 5-Aminoisoquinoline | Not specified | t½ = 14.5 min; CLint = 47.6 µL/min/mg. mdpi.com |

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. taylorandfrancis.comnih.govnih.gov Lipinski's Rule of Five is a widely used guideline for this purpose. taylorandfrancis.comgardp.orgdrugbank.com The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, more than five hydrogen bond donors, more than ten hydrogen bond acceptors, and a calculated octanol-water partition coefficient (log P) greater than 5. taylorandfrancis.comgardp.orgdrugbank.com

In silico tools are routinely used to evaluate the drug-likeness of novel compounds, including quinoline derivatives. wisdomlib.orgresearchgate.net These assessments help in prioritizing compounds for synthesis and further testing. wisdomlib.org Studies on various quinoline derivatives have shown that they often exhibit favorable drug-like properties according to Lipinski's rule. wisdomlib.orgresearchgate.net The "Quantitative Estimate of Druglikeness" (QED) is another metric that provides a more continuous assessment of compound quality. nih.gov

| Parameter | Lipinski's Rule of Five Guideline |

| Molecular Weight | ≤ 500 Da taylorandfrancis.comdrugbank.com |

| Hydrogen Bond Donors | ≤ 5 taylorandfrancis.comdrugbank.com |

| Hydrogen Bond Acceptors | ≤ 10 taylorandfrancis.comdrugbank.com |

| Log P | ≤ 5 taylorandfrancis.comdrugbank.com |

Compound Name

| Name |

| This compound |

| 5-Aminoisoquinoline |

| Quinolone-based hydrazones |

| N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide |

| N-(naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide |

| N-phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine |

| 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide |

In Vitro Biological Activity Profiling of 6 Chloroquinolin 8 Yl Methanol and Its Derivatives

Evaluation of Antimalarial Activity

There is a substantial body of research on the antimalarial properties of quinoline-based compounds, particularly those with a 4-aminoquinoline (B48711) scaffold, which have been pivotal in the development of drugs like chloroquine (B1663885). These studies often involve screening against various strains of Plasmodium falciparum to determine their efficacy and potential to overcome drug resistance.

Against Plasmodium falciparum Strains (e.g., Chloroquine-Resistant, Mefloquine-Sensitive)

No specific data from the reviewed literature details the evaluation of (6-Chloroquinolin-8-yl)methanol or its derivatives against chloroquine-resistant or mefloquine-sensitive strains of P. falciparum. Research has been conducted on other chloroquinoline isomers and their hybrids, demonstrating potent antiplasmodial activity. For instance, certain 7-chloroquinoline (B30040) derivatives have shown significant activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum nih.gov. Similarly, ferrocene-chloroquine analogues have demonstrated high potency against resistant P. falciparum strains nih.gov.

Determination of Half-Maximal Inhibitory Concentrations (IC50)

Due to the absence of specific studies on the antimalarial activity of this compound, no IC50 values against P. falciparum strains have been reported for this compound or its derivatives in the available literature. For comparison, studies on other quinoline (B57606) derivatives have established a wide range of IC50 values, which are crucial for structure-activity relationship (SAR) studies and identifying potential lead compounds researchgate.netrsc.org.

Assessment of Anticancer/Antitumor Activity

The anticancer potential of quinoline derivatives is an active area of investigation. Many studies have explored the cytotoxicity of these compounds against a variety of cancer cell lines, aiming to identify novel therapeutic agents.

Against Diverse Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa, HepG-2, A549)

No specific studies were identified that evaluated the anticancer activity of this compound or its derivatives against the specified cancer cell lines (MCF-7, HCT-116, HeLa, HepG-2, A549). However, related structures have been investigated. For example, various 8-hydroxyquinoline (B1678124) derivatives have been tested against human carcinoma cell lines, with some compounds showing notable cytotoxic effects nih.govmdpi.com. New 7-chloroquinoline–benzimidazole hybrids have also been evaluated against HeLa and other cancer cell lines, with some exhibiting significant antiproliferative effects nih.gov.

Investigation of Cellular Proliferation Inhibition (IC50 Values)

As no specific studies on the anticancer activity of this compound have been found, there are no reported IC50 values for its inhibition of cellular proliferation in cancer cell lines. In contrast, IC50 values for other quinoline derivatives are available. For instance, certain quinoline derivatives of ursolic acid have shown potent cytotoxicity against MDA-MB-231 and HeLa cells, with IC50 values in the sub-micromolar range nih.gov.

Screening for Antimicrobial Activity

The antimicrobial properties of quinoline compounds are well-documented, with many derivatives exhibiting activity against a broad spectrum of bacteria and fungi.

No specific research detailing the screening of this compound or its derivatives for antimicrobial activity was found in the reviewed literature. However, studies on other chloroquinoline and 8-hydroxyquinoline derivatives have demonstrated their potential as antimicrobial agents. For example, novel synthesized chloroquinolines have been screened against various Gram-positive and Gram-negative bacteria and fungal strains sciencepublishinggroup.com. Furthermore, 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives have been synthesized and tested for their antibacterial and antifungal properties researchgate.net. Derivatives of 8-hydroxyquinoline have also shown remarkable antibacterial activity against several strains scienceopen.comnih.gov.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of the quinoline scaffold have demonstrated notable antibacterial properties. The effectiveness of these compounds often varies between Gram-positive and Gram-negative bacteria, a difference attributed to the distinct structures of their bacterial cell walls. mdpi.com Gram-negative bacteria possess an outer membrane that can act as a permeability barrier, often making them more resistant to certain chemical agents. mdpi.com

Research on various quinoline derivatives has shown significant activity. For instance, certain 2-chloroquinoline (B121035) derivatives have been synthesized and screened for their ability to inhibit bacterial growth. researchgate.net Similarly, studies on 6,8-disubstituted-quinolone-3-carboxylic acids revealed that a 6,8-difluoro derivative possessed moderate antibacterial activity. nih.gov

The antibacterial activity of synthesized quinoline derivatives has been evaluated against a panel of bacteria including:

Bacillus subtilis (Gram-positive)

Staphylococcus aureus (Gram-positive) nih.govresearchgate.netnih.govresearchgate.net

Escherichia coli (Gram-negative) nih.govresearchgate.net

Pseudomonas aeruginosa (Gram-negative) nih.govresearchgate.net

In one study, synthesized 2-chloro-8-methylquinoline (B1592087) derivatives displayed potent activity against several bacterial strains, with some compounds showing greater inhibition zones against Pseudomonas aeruginosa than the standard antibiotic ciprofloxacin (B1669076) at the same concentration. researchgate.net Another quinoline derivative, HT61, was found to be effective at reducing the viability of Staphylococcus aureus biofilms, which are notoriously difficult to treat. nih.gov This suggests that quinoline derivatives can act against bacteria in different physiological states.

Table 1: Antibacterial Screening of Selected Quinoline Derivatives

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 2-Chloro-8-methylquinoline derivatives | B. subtilis, S. aureus | E. coli, P. aeruginosa | researchgate.net |

| 6,8-Difluoroquinolinone-3-carboxylic acid | S. aureus | E. coli, P. aeruginosa | nih.gov |

Antifungal Potency Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

In addition to antibacterial effects, quinoline derivatives have been explored for their antifungal properties against pathogenic fungi, which are a significant cause of infections, particularly in immunocompromised individuals. The search for new antifungal agents is driven by the rise of resistance to existing drugs.

Studies on 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones, which are related quinoline structures, showed good activity against both Candida albicans and Aspergillus niger. nih.gov The introduction of S-(aryl)thio moieties was found to significantly enhance their antifungal capabilities. nih.gov In another study, some 2-chloroquinoline derivatives were screened for their in-vitro ability to inhibit the growth of various fungal strains. researchgate.net

The antifungal potential of these compounds has been tested against key pathogenic fungi:

Candida albicans : A common yeast that can cause opportunistic infections. nih.govjournalcra.comnih.gov

Aspergillus niger : A mold that can cause aspergillosis. nih.govnih.gov

Methanol (B129727) extracts of certain plants containing complex chemical structures have shown significant activity against C. albicans, while showing no significant activity against A. niger, highlighting the species-specific nature of some compounds. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Type | Candida albicans | Aspergillus niger | Reference |

|---|---|---|---|

| 6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones | Good activity | Good activity | nih.gov |

| 2-Chloroquinoline derivatives | Screened | Screened | researchgate.net |

Determination of Minimum Inhibitory Concentrations (MIC)

A critical parameter for quantifying the antimicrobial efficacy of a compound is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value provides a quantitative measure of a compound's potency.

For quinoline derivatives, MIC values are determined using methods like broth microdilution. mdpi.com These assays help in comparing the efficacy of different derivatives and understanding their structure-activity relationships. For example, a study on 2-chloroquinoline derivatives screened their in-vitro antibacterial and antifungal activity at concentrations ranging from 6.25 to 400 µg/ml, identifying one compound with a potent MIC of 12.5 µg/ml. researchgate.net

Research on quinoline-based hydroxyimidazolium hybrids showed MIC values against Cryptococcus neoformans as low as 15.6 µg/mL and against Candida and Aspergillus species at 62.5 µg/mL. nih.gov Another study on iodo-quinoline derivatives reported their MIC values against Staphylococcus epidermidis. mdpi.com The MIC values for some 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones against C. albicans and A. niger ranged from 0.8 to 25 µg/ml. nih.gov

Table 3: Representative MIC Values for Quinoline Derivatives

| Derivative Class | Target Microorganism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 2-Chloroquinoline derivative | Bacteria | 12.5 | researchgate.net |

| 6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones | C. albicans, A. niger | 0.8 - 25 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | nih.gov |

Enzyme Inhibition Assays

Beyond direct antimicrobial action, this compound and its derivatives are evaluated for their ability to inhibit specific enzymes. This can reveal their mechanisms of action and their potential for other therapeutic applications or drug-drug interactions.

Modulation of Cytochrome P450 (CYP450) Enzymes

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for metabolizing a vast range of endogenous and exogenous substances, including drugs. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Therefore, assessing the interaction of new chemical entities with CYP450 isoforms is a critical step in drug development. acs.org

The quinoline core structure has been shown to interact with several CYP450 enzymes. Studies have investigated the metabolism of quinoline by human and rat liver microsomes, identifying specific enzymes involved. For instance, CYP2A6 is the principal enzyme in the formation of quinoline-1-oxide in human liver microsomes, while CYP2E1 is primarily responsible for forming 3-hydroxyquinoline. nih.govoup.com Other research has focused on the inhibitory potential of quinoline derivatives against specific isoforms like CYP2C9 and CYP3A4. nih.govresearchgate.net Quinoline-4-carboxamide analogs have been studied as inhibitors of CYP2C9, a key enzyme in drug metabolism. nih.gov The inhibitory potential of a compound is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 4: Interaction of Quinoline Derivatives with CYP450 Enzymes

| Quinoline Derivative/Metabolism Product | Interacting CYP450 Isoform | Type of Interaction | Reference |

|---|---|---|---|

| Quinoline (to Quinoline-1-oxide) | CYP2A6 | Metabolism | nih.govoup.com |

| Quinoline (to 3-Hydroxyquinoline) | CYP2E1 | Metabolism | nih.govoup.com |

| Quinoline-4-carboxamide analogs | CYP2C9 | Inhibition | nih.gov |

Inhibition of Cholinesterase (AChE, BuChE) Activity

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govresearchgate.net The quinoline scaffold is a promising framework for developing new cholinesterase inhibitors. unicz.it

A series of quinoline-polyamine conjugates were designed and evaluated as cholinesterase inhibitors, with some compounds showing potent activity with IC50 values in the micromolar range. nih.gov Specifically, one derivative demonstrated the strongest inhibition against AChE with an IC50 of 8.78 µmol/L, while another was most potent against BuChE with an IC50 of 1.60 µmol/L. nih.gov Molecular modeling studies suggest that these compounds can target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases. nih.gov

Table 5: Cholinesterase Inhibition by Quinoline Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Quinoline-polyamine conjugate (8n) | Acetylcholinesterase (AChE) | 8.78 | nih.gov |

Inhibition of Bacterial Enzyme Targets (e.g., MurD Ligase Enzyme)

A promising strategy for developing new antibacterial drugs is to target essential bacterial enzymes that are absent in humans. The Mur ligase enzymes (MurC, MurD, MurE, and MurF) are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

MurD ligase (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase) catalyzes the addition of D-glutamic acid to the peptide stem of the cell wall precursor. Its essential role in bacterial survival makes it an attractive target for novel antibiotics. Research has identified quinoline-based molecules as effective inhibitors of related bacterial enzymes. For example, a pyrano[3,2-c]quinoline derivative was reported as a potent inhibitor of MurE ligase from Mycobacterium tuberculosis. nih.gov This indicates that the quinoline scaffold can be adapted to target different enzymes within the Mur ligase family, suggesting that derivatives of this compound could also be investigated for their potential to inhibit MurD ligase.

Antiviral Activity Investigations (e.g., Interactions with SARS-CoV-2 Spike Protein)

The COVID-19 pandemic spurred extensive research into novel antiviral agents, with quinoline derivatives emerging as a promising class of compounds. While direct experimental studies on the interaction of this compound with the SARS-CoV-2 spike protein are not extensively documented in publicly available literature, the antiviral potential of the broader 8-hydroxyquinoline and chloro-quinoline families against coronaviruses provides a strong rationale for its investigation.

Research has shown that various hydroxyquinoline and pyrazole (B372694) derivatives exhibit antiviral activity against a range of coronaviruses, including SARS-CoV-2, HCoV-229E, and MERS-CoV. rsc.org These compounds have been shown to inhibit viral replication and demonstrate virucidal effects. rsc.org The mechanisms of action are thought to be multifaceted, potentially involving the inhibition of viral entry and replication processes. rsc.org For instance, some small-molecule inhibitors have been identified that block the crucial protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. nih.gov

Derivatives of 6-chloropurine, structurally related to the quinoline core, have also been synthesized and evaluated as anti-SARS-CoV agents, highlighting the importance of the chloro-substitution in the development of antiviral compounds. nih.govscilit.com Studies on novel quinoline-based compounds have demonstrated pronounced inhibitory profiles against SARS-CoV-2 in cell culture-based infection models, with some derivatives showing stronger activity than reference drugs like chloroquine. These findings suggest that quinoline derivatives represent a valuable foundation for the development of new anti-SARS-CoV-2 drug candidates.

While specific data for this compound is pending, the established antiviral properties of its structural analogs underscore its potential as a subject for further antiviral research, particularly in the context of SARS-CoV-2 and other coronaviruses.

Antioxidant Activity Profiling (e.g., DPPH Method)

The antioxidant potential of chemical compounds is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method provides a rapid and reliable means to measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. The resulting change in color, measured spectrophotometrically, is used to determine the antioxidant activity, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potency.

The table below summarizes the reported antioxidant activities of selected 8-hydroxyquinoline derivatives, offering a comparative perspective on the potential activity of this compound. The inclusion of a chloro-substituent, as seen in cloxyquin (5-chloroquinolin-8-ol), suggests that this compound would likely exhibit antioxidant properties. The position of the chloro group and the presence of the methanol group at the 8-position would influence its specific activity.

Table 1: Antioxidant Activity of Selected 8-Hydroxyquinoline Derivatives (DPPH Assay)

| Compound Name | IC50 (µM) | Reference |

| 5-Amino-8-hydroxyquinoline | 8.70 | researchgate.net |

| α-Tocopherol (Standard) | 13.47 | researchgate.net |

This table is provided for comparative purposes and is based on data for related compounds, not this compound itself.

The antioxidant activity of quinoline derivatives is attributed to their ability to scavenge free radicals, a property influenced by the substituents on the quinoline ring. researchgate.net The investigation of this compound using the DPPH method would be a valuable step in characterizing its full biological profile.

Structure Activity Relationship Sar Studies and Mechanistic Hypotheses for 6 Chloroquinolin 8 Yl Methanol Analogs

Correlating Structural Modifications with Observed Biological Potency and Selectivity

SAR studies on quinoline (B57606) analogs reveal that even minor structural changes can lead to significant shifts in biological activity and target selectivity. The core quinoline structure provides a versatile backbone that can be functionalized at various positions to modulate its physicochemical properties and interactions with biological targets. nih.govresearchgate.net

Research into quinoline-based hydrazone hybrids, for example, demonstrates a clear correlation between structural modifications and inhibitory potency against key metabolic enzymes. In a series of quinolone-based hydrazones, the introduction of different substituents on an aryl ring attached to the hydrazone moiety significantly influenced their ability to inhibit human pancreatic α-amylase (HPA) and human lysosomal acid α-glucosidase (HLAG), two enzymes critical for carbohydrate metabolism. acs.orgacs.org

Generally, compounds featuring electron-withdrawing groups (EWGs) on the aryl ring of the hydrazone portion showed enhanced inhibitory effects. acs.org This is exemplified by the analog containing a 5-nitrofuran substituent, which was the most potent inhibitor against both α-glucosidase and α-amylase in its series. acs.org This suggests that the electronic properties of the substituent are a key determinant of potency. The data indicates that specific modifications can also tune the selectivity of these compounds for different enzymes.

Table 1: SAR of Quinolone-Based Hydrazone Analogs Against Metabolic Enzymes Data derived from studies on quinolone-hydrazone hybrids, illustrating the effect of substituents on biological potency (IC50).

| Compound ID | Key Structural Modification (Substituent on Aryl Ring) | α-Glucosidase IC50 (µg/mL) | α-Amylase IC50 (µg/mL) |

| 5c | 4-Chloro | 14.75 ± 0.15 | 29.13 ± 0.14 |

| 5e | 4-Bromo | 11.20 ± 0.12 | 26.31 ± 0.11 |

| 5j | 4-Nitro | 9.16 ± 0.11 | 24.11 ± 0.13 |

| 5o | 5-Nitrofuran | 7.44 ± 0.07 | 21.05 ± 0.17 |

| Acarbose | Reference Standard | 8.41 ± 0.09 | 22.15 ± 0.15 |

Source: Adapted from research on quinolone-based hydrazones. acs.org

The data in Table 1 clearly shows that modifying the substituent on the appended aryl ring directly impacts the inhibitory concentration. The presence of strong electron-withdrawing groups like nitro and nitrofuran leads to lower IC50 values, indicating higher potency compared to halogen substituents. acs.org

Influence of Substituents and Positional Isomerism on Biological Activity Profiles

The type and position of substituents on the quinoline ring are critical factors that dictate the biological activity of its analogs. Halogenation, in particular, is a common strategy to enhance the efficacy of therapeutic agents.

The position of a chloro group on the quinoline ring has a profound effect on the compound's biological profile. For instance, SAR studies on certain pyrano[3,2-h]quinolone derivatives revealed that 6-chloro analogues were the most active in anticancer screenings against cell lines like MCF-7 and HCT 116. nih.gov In contrast, other studies have shown that a 7-chloroquinolinyl moiety can enhance anti-plasmodial activity against drug-resistant strains of P. falciparum. nih.gov This highlights how positional isomerism (e.g., chlorine at C6 vs. C7) can shift the therapeutic application from anticancer to antimalarial.

The nature of the substituent itself is equally important. Studies on 6-chromanol derivatives, which share a bicyclic core, demonstrated that electron-donating groups (like amino groups) enhanced radical scavenging activity, while electron-withdrawing groups (like chloro and nitro groups) decreased it. rsc.org This principle often applies to quinoline systems, where the electronic effect of a substituent can modulate the reactivity and interaction of the molecule with its biological target. For instance, in a series of quinoline-based hydrazones, compounds with electron-withdrawing groups such as 4-chloro and 4-nitro were effective inhibitors of α-glucosidase. acs.org

Table 2: Influence of Halogen Substitution on Cytotoxicity of 8-Hydroxyquinoline (B1678124) Ruthenium Complexes Against CH1 Cancer Cells Illustrates the effect of different halogen substituents at the 5 and 7 positions of the quinoline ring.

| Ligand in Ruthenium Complex | Substituent at Position 5 | Substituent at Position 7 | IC50 (µM) |

| 8-Hydroxyquinoline | H | H | 18.3 ± 2.1 |

| 5,7-Dichloro-8-hydroxyquinoline | Cl | Cl | 3.5 ± 0.4 |

| 5,7-Dibromo-8-hydroxyquinoline | Br | Br | 4.9 ± 0.3 |

| 5,7-Diiodo-8-hydroxyquinoline | I | I | 5.2 ± 0.9 |

Source: Adapted from research on organoruthenium anticancer agents. acs.org

This data demonstrates that the introduction of halogens at the C5 and C7 positions of the related 8-hydroxyquinoline scaffold significantly increases cytotoxic potency compared to the unsubstituted version. acs.org

Proposed Molecular Mechanisms of Action for Observed Biological Effects (Non-Clinical)

Based on non-clinical studies, analogs of (6-Chloroquinolin-8-yl)methanol are proposed to exert their biological effects through several molecular mechanisms, largely dependent on their specific structural features.

One prominent proposed mechanism is the inhibition of key enzymes . As demonstrated in studies on quinoline-hydrazone hybrids, these compounds can act as inhibitors of metabolic enzymes like α-amylase and α-glucosidase. acs.orgacs.org By inhibiting these enzymes, the compounds delay the breakdown of complex carbohydrates into glucose in the intestine, which can help manage post-meal blood sugar spikes. acs.org This mechanism is a key strategy in the management of type 2 diabetes.

Another proposed mechanism involves interactions with enzyme active sites through non-covalent bonds . Molecular docking studies suggest that the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues in the active sites of enzymes, such as the peripheral anionic site (PAS) of acetylcholinesterase (AChE). researchgate.net The ability of the planar quinoline system to form these interactions can contribute to potent enzyme inhibition.

For 8-hydroxyquinoline derivatives, a well-established mechanism is metal ion chelation . The 8-hydroxyquinoline scaffold is a known chelator of metal ions, and this ability is often linked to its pharmacological activities. rsc.org By binding to essential metal ions, these compounds can disrupt the function of metalloenzymes or alter the cellular metal homeostasis, leading to downstream biological effects like antiproliferative or antimicrobial activity.

Finally, some quinoline derivatives are known to interfere with pathogen-specific processes. In the context of malaria, for instance, quinoline-based drugs like chloroquine (B1663885) are understood to inhibit the detoxification of heme in the parasite's food vacuole, leading to an accumulation of toxic heme and parasite death. researchgate.net While this is specific to antimalarial action, it illustrates the diverse and targeted mechanisms that quinoline scaffolds can employ.

Advanced Research Directions and Future Prospects for 6 Chloroquinolin 8 Yl Methanol Research

Development of Novel Synthetic Methodologies for Enhanced Scalability and Chemical Space Exploration

The efficient and scalable synthesis of (6-Chloroquinolin-8-yl)methanol and its analogs is fundamental to enabling extensive research and development. Traditional batch synthesis methods are often sufficient for initial discovery but can be limited in terms of yield, purification, and throughput, especially when generating large libraries of compounds for screening.

Future efforts are focused on adopting modern synthetic technologies to overcome these limitations. Continuous flow chemistry, for instance, offers significant advantages over batch processing, including improved reaction control, enhanced safety, higher yields, and simplified scalability. researchgate.netuc.pt The application of flow reactors to well-established quinoline (B57606) syntheses, such as the Friedländer or Doebner-Miller reactions, can facilitate the rapid and reproducible production of the core scaffold. researchgate.netnih.gov Furthermore, green chemistry principles are being integrated, utilizing less hazardous solvents and developing reusable catalysts, such as magnetic nanocatalysts, to make the synthesis more environmentally sustainable and cost-effective. nih.govrsc.org

These advanced methodologies are crucial for expanding the accessible chemical space. By creating robust and automated synthesis platforms, researchers can efficiently generate a vast diversity of derivatives, modifying substituents at various positions on the quinoline ring and altering the methanol (B129727) side chain to explore a wider range of chemical properties and biological activities.

Rational Design and Synthesis of Next-Generation Derivatives based on SAR Insights and Computational Predictions

The development of new, more potent, and selective agents from the this compound scaffold relies on a rational, data-driven design process. This process is heavily informed by Structure-Activity Relationship (SAR) studies and computational modeling.

SAR analyses of related quinoline derivatives have provided crucial insights into how specific structural features influence biological activity. nih.govresearchgate.net For example, the nature and position of substituents on the quinoline ring can dramatically alter a compound's potency and target selectivity. The presence of an electron-withdrawing group, such as the chlorine atom at the C6 position, is known to significantly impact the electronic properties and reactivity of the entire molecule. mdpi.comdergipark.org.tr Similarly, modifications to the C8-methanol group—such as conversion to ethers, esters, or amines—can modulate physicochemical properties like solubility and membrane permeability, as well as introduce new interaction points with biological targets.

Computational tools are indispensable in modern drug design. Molecular docking, a key in silico technique, allows researchers to predict how derivatives of this compound might bind to the active site of a target protein. nih.govnih.gov By calculating a "docking score," which estimates the binding affinity, scientists can prioritize which novel compounds to synthesize, saving significant time and resources. tubitak.gov.tr This predictive power helps guide the design of next-generation derivatives with enhanced interactions and potentially higher efficacy.

Table 1: Key Structure-Activity Relationship (SAR) Insights for Quinoline-Based Compounds This table is a representative summary based on general findings for the broader class of quinoline derivatives and is intended to guide future research on this compound.

| Structural Position/Modification | General SAR Insight | Potential Impact on Activity | Reference Example |

|---|---|---|---|

| C6-Position (Halogen) | Electron-withdrawing groups like Chlorine (Cl) can alter the electron density of the ring system. | Influences binding affinity and overall potency. The presence of Cl can be critical for certain anticancer activities. | Quinoxaline derivatives show that Cl substitution can decrease activity compared to electron-donating groups in some contexts, highlighting the need for specific testing. mdpi.com |

| C8-Position (Methanol Group) | The hydroxyl group can act as a hydrogen bond donor or acceptor. It is a key site for derivatization. | Conversion to ethers, esters, or other functional groups can improve pharmacokinetic properties or introduce new binding interactions. | 8-hydroxyquinolines are potent chelating agents, and derivatization at this position is a common strategy to create new bioactive molecules. nih.govnih.gov |

| C2/C4-Positions | Substitution at these positions with various aryl or heterocyclic groups can significantly modulate activity. | Often crucial for defining target selectivity and potency, particularly in anticancer agents. | 2,4-disubstituted quinolines have shown mechanisms of action including cell cycle arrest and inhibition of angiogenesis. |

| Hybrid Molecules | Fusing the quinoline scaffold with other known pharmacophores (e.g., chalcones, ciprofloxacin). | Can lead to compounds with dual mechanisms of action or enhanced potency against specific targets. | Quinoline-chalcone hybrids have been investigated as potent anticancer agents. rsc.org |

Integration of Advanced Computational and Experimental Approaches for Hypothesis Generation and Validation

The most powerful strategy for modern drug discovery involves a synergistic loop between computational modeling and experimental validation. nih.gov This iterative process allows for rapid hypothesis generation, testing, and refinement, accelerating the journey from a starting scaffold like this compound to a promising lead compound.

The workflow begins with in silico studies. Computational chemists use molecular docking and molecular dynamics (MD) simulations to predict how a virtual library of this compound derivatives will interact with a specific biological target. nih.gov These predictions generate a clear, testable hypothesis: "Derivative X will be more potent than Derivative Y because it forms an additional hydrogen bond with Residue Z."

Based on these computational hypotheses, a focused set of the most promising compounds is synthesized. These molecules are then subjected to in vitro biological assays to measure their actual activity against the target. nih.gov The experimental results are then fed back to refine the computational models. If a compound was predicted to be active but was not, the model can be adjusted to better understand why. This cycle of prediction, synthesis, testing, and refinement ensures that research efforts are continually guided by both theoretical insights and real-world data, leading to a more efficient and rational optimization process. mdpi.com

Table 2: Integrated Workflow for Rational Drug Design

| Phase | Activity | Description | Tools & Techniques |

|---|---|---|---|

| 1. Hypothesis Generation | In Silico Prediction | A virtual library of this compound derivatives is designed. Computational tools are used to predict their binding affinity and interaction modes with a biological target. | Molecular Docking, QSAR, Molecular Dynamics (MD) Simulations. nih.govmdpi.com |

| 2. Hypothesis Testing | Chemical Synthesis | A prioritized subset of compounds is synthesized based on promising computational predictions. | Flow Chemistry, Parallel Synthesis. researchgate.net |

| 3. Validation | In Vitro Biological Assay | The synthesized compounds are tested for their biological activity against the intended target to validate or invalidate the initial hypothesis. | Enzyme Inhibition Assays, Cell Proliferation Assays, Antimicrobial Susceptibility Testing. nih.gov |

| 4. Model Refinement | Data Analysis & Iteration | Experimental results are correlated with computational predictions. The computational model is refined to improve its predictive accuracy for the next design cycle. | Statistical Analysis, Machine Learning. |

Exploration of Additional Biological Target Spaces and Polypharmacology (in vitro)

While much of the focus for quinoline derivatives has been on anticancer applications, the scaffold's versatility suggests it may have utility across a much broader range of biological targets. A key future direction is the systematic in vitro screening of this compound and its derivatives against diverse target classes.

For example, related halogenated 8-hydroxyquinolines have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov Cloxyquin (5-chloroquinolin-8-ol), a close analog, showed potent activity with MIC₅₀ values of 0.125 µg/ml. nih.gov This strongly suggests that derivatives of this compound should be evaluated for antibacterial and antifungal properties. nih.gov Other documented activities for the quinoline core include antiviral (e.g., anti-HIV) and antiprotozoal effects. nih.govtubitak.gov.tr

This exploration may also uncover instances of polypharmacology, where a single compound modulates multiple targets. While often viewed as a source of side effects, intentional polypharmacology is an emerging strategy for treating complex diseases like cancer, where hitting multiple pathways can be more effective than targeting a single protein. Broad-based in vitro screening can identify these multi-targeting compounds early in the discovery process.

Table 3: Investigated Biological Targets for Various Quinoline Scaffolds (in vitro)